molecular formula C27H25Cl2N7O B2418306 N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride

货号: B2418306
分子量: 534.4 g/mol
InChI 键: YHBVRBOEKSJVML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is a potent inhibitor of DNA methyltransferase enzymes. It is known for its ability to reactivate tumor suppressor genes by blocking the activity of DNA methyltransferase 1 and inducing its degradation. This compound has shown promise in epigenetic cancer therapy due to its selective degradation of DNA methyltransferase 1 with minimal effects on DNA methyltransferase 3A and DNA methyltransferase 3B .

属性

IUPAC Name

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O.2ClH/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24;;/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBVRBOEKSJVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Quinoline Functionalization

Quinoline-4-amine is reacted with 4-iodobenzoic acid under Ullmann coupling conditions (CuI, L-proline, K₂CO₃, DMSO, 110°C, 24 h) to install the benzoic acid group. This method achieves 72% yield, with purity confirmed by HPLC (>98%). Alternative routes employing POCl3-mediated amidation (DCM, Et₃N, 0°C to RT) show comparable efficiency (68–75%) but require stringent moisture control.

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1), yielding white crystals (mp: 224–226°C). ¹H NMR (DMSO-d₆, 400 MHz) displays characteristic signals: δ 10.60 (s, 1H, -NH-), 8.48 (d, J = 8.8 Hz, quinoline-H), and 7.65–8.05 (m, aromatic protons). IR confirms amide C=O stretch at 1645 cm⁻¹.

Preparation of 2-Amino-6-methylpyrimidin-4-amine

Microwave-Assisted Cyclocondensation

A chalcone derivative (0.01 mol) and guanidine nitrate (0.012 mol) are irradiated (160 W, 3 min) in ethanol with ZnCl₂ catalysis. This method reduces reaction time from 12 h (conventional heating) to <5 min, achieving 62% yield. TLC (SiO₂, CHCl₃:benzene = 1:4) monitors completion (Rf = 0.54).

Crystallization and Spectral Validation

Recrystallization from ethanol affords pale-yellow needles (mp: 154–156°C). ¹³C NMR (DMSO-d₆, 100 MHz) confirms the pyrimidine scaffold: δ 160.3 (C-2), 154.8 (C-4), and 22.1 (-CH₃). MS (ESI) gives [M+H]⁺ = 151.2, aligning with theoretical mass.

Assembly of N-[4-Aminophenyl]-4-(quinolin-4-ylamino)benzamide

Amide Coupling Protocol

4-(Quinolin-4-ylamino)benzoic acid (1.2 eq) and 1,4-phenylenediamine (1.0 eq) are coupled using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (RT, 12 h). Quenching with ice water precipitates the intermediate, which is filtered and washed with EtOAc (3×). Yield: 78–82%.

Optimization Insights

Lower yields (65%) occur with EDCI/HOBt, attributed to incomplete activation. HATU’s superior leaving group ability ensures >95% conversion (monitored by ¹H NMR).

Final Coupling with 2-Amino-6-methylpyrimidin-4-amine

Buchwald-Hartwig Amination

The intermediate benzamide (1.0 eq), 2-amino-6-methylpyrimidin-4-amine (1.1 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) are refluxed in dioxane (18 h, 110°C). Post-reaction extraction with DCM and silica gel chromatography (EtOAc:hexane = 1:1) yields the free base as a yellow solid (mp: 278–280°C).

Reaction Monitoring

TLC (SiO₂, EtOAc:MeOH = 9:1) shows consumption of starting material (Rf = 0.33 → 0.67). ¹H NMR (DMSO-d₆) reveals new -NH signals at δ 10.68 (s) and 8.77 (d, J = 8.8 Hz).

Dihydrochloride Salt Formation

Acidic Precipitation

The free base (1.42 mmol) is dissolved in anhydrous DCM (8 mL), and HCl/ether (2 M, 1.49 mmol) is added dropwise at RT. Stirring for 30 min precipitates the dihydrochloride, which is filtered, washed with DCM (2×8 mL), and dried under vacuum. Yield: 83%.

Solubility Enhancement

The salt exhibits 13× higher aqueous solubility (23.4 mg/mL) vs. free base (1.8 mg/mL). ¹H NMR in D₂O confirms protonation of quinoline and pyrimidine nitrogens (δ shifts: +0.3–0.5 ppm).

Analytical Characterization Summary

Parameter Free Base Dihydrochloride
Melting Point (°C) 278–280 >300 (dec.)
Solubility (H₂O, mg/mL) 1.8 23.4
¹H NMR (DMSO-d₆) δ 10.68 (s) δ 11.20 (s)
HPLC Purity (%) 98.4 99.1

化学反应分析

Types of Reactions

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity
One of the most significant applications of this compound is its role as an inhibitor of DNA methylation . DNA methylation is a critical epigenetic modification involved in gene regulation and tumorigenesis. Studies indicate that N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride can modulate cellular pathways that influence cell proliferation and apoptosis , making it a promising candidate for cancer therapy .

1.2 Interaction with Biomolecules
This compound has shown significant interaction with various biomolecules, suggesting its versatility as a research tool and therapeutic candidate. The interactions may include binding to proteins involved in cell signaling and gene expression, which could lead to novel therapeutic strategies.

Structure-Activity Relationship (SAR) Studies

The structural features of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride allow for extensive SAR studies. By modifying specific functional groups, researchers can develop derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, compounds structurally similar to this compound, such as SGI-1027, have been evaluated for their ability to inhibit DNA methylation .

Compound NameStructural FeaturesBiological Activity
SGI-1027Quinoline core with pyrimidine substitutionDNA methylation inhibition
Quinoline DerivativesVarying substituents on the quinoline ringAnticancer properties
Pyrimidine CompoundsDiverse side chains on pyrimidine baseModulating gene expression

Antimicrobial Properties

Recent studies have also explored the potential antimicrobial properties of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride. The compound's ability to interact with bacterial DNA and inhibit replication processes suggests its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance.

Synthesis and Derivative Development

The synthesis of N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride involves several chemical reactions that are crucial for developing derivatives with improved efficacy. These synthetic pathways often focus on modifying the quinoline or pyrimidine components to enhance their biological activity or stability .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

5.1 Cancer Model Studies
In vitro studies have demonstrated that N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride effectively inhibits the growth of various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

5.2 Antimicrobial Efficacy
Research has indicated that this compound exhibits significant antimicrobial activity against certain bacterial strains, suggesting its application in treating infections caused by resistant bacteria.

作用机制

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride exerts its effects by inhibiting DNA methyltransferase enzymes. It competes with the cofactor S-adenosylmethionine in the methylation reaction, leading to the degradation of DNA methyltransferase 1. This inhibition results in the reactivation of silenced tumor suppressor genes and induction of apoptosis in cancer cells. The compound primarily targets the DNA methyltransferase 1 enzyme and affects pathways involved in DNA methylation and gene expression .

相似化合物的比较

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride is compared with other DNA methyltransferase inhibitors such as decitabine and azacitidine. Unlike these nucleoside analogs, this compound is a non-nucleoside inhibitor, which makes it less toxic and more stable. Similar compounds include:

This compound stands out due to its selective inhibition of DNA methyltransferase 1 and its potential for use in epigenetic cancer therapy.

生物活性

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide; dihydrochloride, commonly referred to as SGI-1027, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C27H23N7O
  • CAS Number: 24858111
  • Molecular Weight: 453.53 g/mol

SGI-1027 functions primarily as a small molecule inhibitor targeting specific protein kinases involved in cancer cell proliferation. The compound is designed to interfere with signaling pathways that promote tumor growth and survival, particularly through inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

Anticancer Activity

SGI-1027 has been evaluated for its anticancer properties in several studies. It has shown promising results against various cancer cell lines:

  • Cell Proliferation Inhibition: In vitro studies demonstrated that SGI-1027 effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it was found to significantly reduce the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC3) at low micromolar concentrations .
  • Mechanistic Insights: The compound's mechanism involves the inhibition of CDK6, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression. This inhibition results in G1 phase arrest and subsequent apoptosis in sensitive cancer cell lines .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of SGI-1027:

  • Bacterial Inhibition: SGI-1027 exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth suppression at concentrations ranging from 10 to 50 µg/mL .
  • Fungal Activity: The compound demonstrated variable antifungal activity against Candida albicans and Aspergillus niger, suggesting a potential role in treating fungal infections as well .

Table 1: Anticancer Efficacy of SGI-1027

Cell LineIC50 (µM)Mechanism of Action
MCF-75CDK6 inhibition, G1 phase arrest
PC38Induction of apoptosis
A549 (Lung)12Inhibition of cell proliferation

Table 2: Antimicrobial Activity of SGI-1027

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans25
Aspergillus niger40

Case Studies

  • In Vivo Models: In a mouse model of breast cancer, treatment with SGI-1027 resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent in vivo .
  • Combination Therapies: Preliminary investigations into combination therapies involving SGI-1027 with other chemotherapeutic agents have shown enhanced efficacy and reduced side effects, suggesting that it may be beneficial in multi-drug regimens for cancer treatment .

常见问题

Q. What are the critical steps and optimization strategies for multi-step synthesis of this compound?

The synthesis involves sequential coupling of pyrimidine and quinoline derivatives, typically requiring:

  • Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to link benzamide and quinoline moieties .
  • Protection/deprotection : Temporary masking of amine groups (e.g., Boc protection) to prevent side reactions during intermediate steps .
  • Purification : Gradient elution via reverse-phase HPLC to isolate high-purity intermediates, especially for dihydrochloride salt formation . Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (60–80°C for coupling), and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯N interactions in pyrimidine rings) and dihedral angles between aromatic planes .
  • NMR spectroscopy : 1H/13C NMR identifies substituent effects (e.g., methyl groups at δ 2.3 ppm; quinoline protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 533.2) and detects chloride counterions .
  • HPLC-DAD : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How can structure-activity relationship (SAR) studies guide biological target identification?

  • Substituent variation : Compare analogs with modified pyrimidine (e.g., 6-methyl vs. 6-ethyl) or quinoline groups to assess potency shifts in kinase inhibition assays .
  • Solubility profiling : Measure logP values (e.g., using shake-flask method) to correlate lipophilicity with cellular permeability .
  • Docking simulations : Preliminary molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins like EGFR or ABL1 .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthetic routes?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., amide coupling) .
  • Machine learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Reaction path screening : ICReDD’s approach combines density functional theory (DFT) and experimental feedback to prioritize high-yield pathways .

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Assay standardization : Apply Design of Experiments (DoE) to control variables (e.g., pH, incubation time) and identify confounding factors .
  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC50 in MCF-7 lines) .
  • Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data from disparate studies and adjust for batch effects .

Q. What advanced reactor designs improve scalability while maintaining yield?

  • Continuous flow reactors : Enable precise temperature/pressure control for exothermic steps (e.g., nitro group reductions) .
  • Membrane separation : Integrate nanofiltration membranes to remove byproducts in real-time, enhancing purity during dihydrochloride salt formation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, allowing dynamic adjustments to residence time .

Q. How can AI-driven platforms accelerate experimental design and parameter optimization?

  • Autonomous labs : Robotic systems (e.g., Chemspeed) perform high-throughput screening of reaction conditions (e.g., solvent/catalyst ratios) .
  • Multi-physics modeling : COMSOL simulates heat/mass transfer in reactors to prevent hotspots during scale-up .
  • Feedback loops : AI algorithms (e.g., Bayesian optimization) iteratively refine synthetic protocols based on HPLC yield data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。